
Pomalidomide-PEG3-CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG3-CO2H involves the conjugation of pomalidomide with a PEGylated linker. One common method includes the alkylation of the aromatic amine of pomalidomide, followed by the attachment of the PEG3 linker through a series of reactions . The reaction conditions typically involve the use of coupling agents and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and ensure consistency .
化学反応の分析
Types of Reactions
Pomalidomide-PEG3-CO2H undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amide bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as DMF (dimethylformamide) . The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from reactions involving this compound are typically amide-linked conjugates used in PROTAC technology .
科学的研究の応用
Scientific Research Applications
-
Targeted Protein Degradation :
- Mechanism : Pomalidomide-PEG3-CO2H serves as a building block for PROTACs, which facilitate the ubiquitination and subsequent degradation of target proteins by recruiting E3 ligases such as cereblon (CRBN). This mechanism is particularly useful in overcoming drug resistance in cancer therapies .
- Case Study : Research has demonstrated that pomalidomide-based PROTACs can effectively degrade proteins associated with multiple myeloma, enhancing T cell-mediated immunity and inhibiting pro-inflammatory cytokines .
-
Drug Development :
- Nanotechnology and Drug Release : The compound is utilized in the development of nanocarriers that enhance drug delivery systems, improving the bioavailability and efficacy of therapeutic agents .
- Case Study : In studies involving polymeric nanoparticles, this compound was incorporated to create targeted delivery systems that release drugs in response to specific cellular environments, demonstrating improved therapeutic outcomes .
-
Biological Evaluation :
- Cell Culture Studies : this compound has been evaluated in various cell lines to assess its impact on protein levels and cellular responses. For instance, studies have shown that it can reduce levels of ARID2 and MYC proteins in myeloma cells, which are critical for cancer cell survival .
- Case Study : A study reported that treatment with pomalidomide led to decreased ROS levels in α-synuclein overexpressing cells, indicating potential neuroprotective effects .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Targeted Protein Degradation | Utilization in PROTACs for selective protein degradation | Effective in degrading multiple myeloma-related proteins |
Drug Development | Enhancements in drug delivery systems via nanotechnology | Improved bioavailability and targeted delivery observed |
Biological Evaluation | Impact on protein expression in cancer cell lines | Reduction of ARID2 and MYC levels linked to decreased cancer cell viability |
Insights from Case Studies
- Multiple Myeloma Treatment :
- Neuroprotective Potential :
作用機序
Pomalidomide-PEG3-CO2H exerts its effects by recruiting the E3 ligase Cereblon, which facilitates the ubiquitination and subsequent degradation of target proteins . The compound’s PEGylated linker allows for the attachment of various ligands, enabling the formation of PROTACs that can target a wide range of proteins . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation .
類似化合物との比較
Pomalidomide-PEG3-CO2H is unique due to its specific structure and functionality. Similar compounds include:
Pomalidomide-PEG2-CO2H: Contains a shorter PEG linker.
Pomalidomide-PEG4-CO2H: Contains a longer PEG linker.
Pomalidomide-PEG5-CO2H: Another variant with a different PEG linker length.
Pomalidomide-C3-CO2H: Lacks the PEG linker, resulting in different reactivity and applications.
These compounds differ in their linker lengths and functional groups, which can affect their reactivity and suitability for different applications .
生物活性
Pomalidomide-PEG3-CO2H is a synthetic compound derived from pomalidomide, an immunomodulatory drug, and linked to a polyethylene glycol (PEG) chain with a carboxylic acid functional group. This compound is primarily investigated for its potential in targeted protein degradation, enhancing the solubility and bioavailability of pomalidomide while retaining its biological activity.
This compound operates through a mechanism that involves modulating immune responses and exhibiting anti-cancer properties. The compound utilizes the E3 ligase recruitment mechanism, similar to other PROTACs (proteolysis-targeting chimeras), to selectively target and degrade specific proteins associated with various diseases, particularly cancer. This targeted approach minimizes off-target effects, which are common with traditional small-molecule drugs, thereby enhancing therapeutic efficacy and reducing toxicity .
Biological Activity
1. Immunomodulatory Effects:
Pomalidomide itself has demonstrated significant immunomodulatory effects, particularly in the treatment of multiple myeloma. The addition of the PEG moiety in this compound enhances its solubility, which is crucial for effective biological activity .
2. Targeted Protein Degradation:
The compound facilitates the recruitment of E3 ligases to specific substrates, promoting their ubiquitination and subsequent degradation via the proteasome pathway. This mechanism has been shown to effectively reduce levels of pathogenic proteins in various cellular models .
Case Studies
-
Efficacy in Multiple Myeloma:
A phase 2 clinical trial assessed the efficacy of pomalidomide in combination with dexamethasone in patients with lenalidomide-refractory multiple myeloma. The study reported an overall response rate (ORR) of 38.9% and a median progression-free survival (PFS) of 4.4 months for one treatment arm, highlighting the compound's effectiveness in challenging cases . -
Cellular Models:
In vitro studies utilizing H293T cells treated with this compound showed a dose-dependent reduction in α-synuclein aggregates, indicating its potential utility in neurodegenerative diseases . The degradation dynamics were monitored over time, revealing significant reductions in aggregate levels after 24 hours of treatment.
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to related compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Pomalidomide | Immunomodulatory effects; used in multiple myeloma | Core structure without PEG or carboxylic acid |
Pomalidomide-PEG3-Azide | Contains PEG linker; enhances solubility | Lacks specific targeting capabilities |
Pomalidomide-CO2H | Carboxylic acid derivative; suitable for coupling | Focused on different conjugation strategies |
Thalidomide | Similar immunomodulatory effects; no PEG linkage | Older generation; less targeted approach |
特性
IUPAC Name |
3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOEHKZQIFBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。